molecular formula C8H16O B072893 2-Cyclopentyl-2-propanol CAS No. 1462-06-2

2-Cyclopentyl-2-propanol

Cat. No. B072893
CAS RN: 1462-06-2
M. Wt: 128.21 g/mol
InChI Key: PEYUSJVZHOLNDG-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-propanol is a chemical compound with the molecular formula C8H16O . It has an average mass of 128.212 Da and a monoisotopic mass of 128.120117 Da .


Molecular Structure Analysis

The molecular structure of 2-Cyclopentyl-2-propanol includes a total of 25 bonds. There are 9 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .


Physical And Chemical Properties Analysis

2-Cyclopentyl-2-propanol has a molecular weight of 128.21 g/mol . Other physical and chemical properties such as its XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, and Topological Polar Surface Area are also available .

Scientific Research Applications

  • Toxicokinetics of Solvent Vapors : A study by Ernstgård et al. (2003) focused on the toxicokinetics of 2-propanol vapor inhalation, revealing sex differences in respiratory uptake and distribution, and metabolism, including variations in blood levels and acetone in saliva and exhaled air (Ernstgård, Sjögren, Warholm, & Johanson, 2003).

  • Biofuels and Engine Performance : Research by Ravi et al. (2020) investigated the performance and emission features of a Compression Ignition engine using blends of Methyl Propanol, CycloPentyl Ether, and Diesel, indicating improvements in efficiency and emission reduction (Ravi, Mohanavel, Dinesh, & Anuradha, 2020).

  • Glycerol Hydrogenolysis : Gandarias et al. (2011) explored using 2-propanol as a hydrogen donor in glycerol hydrogenolysis to yield 1,2-propanediol, showcasing an alternative mechanism for glycerol conversion (Gandarias, Arias, Requies, Doukkali, & Güemez, 2011).

  • Renewable High-Density Fuel : Wang et al. (2017) developed a renewable high-density fuel, 1-(3-Cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane, derived from cyclopentanone which can be obtained from hemicellulose (Wang, Li, Li, Li, Wang, Wang, Cong, Wang, & Tao, 2017).

  • Thermodynamics of Liquid Mixtures : Kumar et al. (2011) studied the thermodynamics of binary liquid mixtures of cyclopentane with 2-propanol, providing insights into molecular interactions and mixture properties (Kumar, Kaur, Gaba, & Kaur, 2011).

  • Clathrate Hydrate Formation : Ostergaard et al. (2002) investigated whether 2-propanol forms clathrate hydrates, crucial for petroleum exploration and production (Ostergaard, Tohidi, Anderson, Todd, & Danesh, 2002).

  • Oxidation of Alcohols : Chandler et al. (2005) analyzed the oxidation of alcohols like 2-propanol using tetrapropylammonium perruthenate, revealing insights into reaction mechanisms and catalysis (Chandler, Wang, & Lee, 2005).

  • Evaporation in Microchannels : Hardt et al. (2007) explored the evaporation processes of 2-propanol in microchannels, contributing to our understanding of fluid dynamics and phase change at micro scales (Hardt, Schilder, Tiemann, Kolb, Hessel, & Stephan, 2007).

  • Hydrogen-Bonded Macrocluster Formation : Mizukami & Kurihara (2003) investigated the adsorption and aggregation behavior of 1- and 2-propanol on silica surfaces, crucial for understanding intermolecular interactions (Mizukami & Kurihara, 2003).

  • Enzyme Engineering for Efficient Substrate Conversion : Makino et al. (2005) engineered phenylacetaldehyde reductase for efficient conversion of substrates in concentrated 2-propanol, relevant for industrial biocatalysis applications (Makino, Inoue, Dairi, & Itoh, 2005).

properties

IUPAC Name

2-cyclopentylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUSJVZHOLNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70286192
Record name 2-Cyclopentyl-2-propanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-propanol

CAS RN

1462-06-2
Record name α,α-Dimethylcyclopentanemethanol
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Record name 2-Cyclopentyl-2-propanol
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Record name 2-Cyclopentyl-2-propanol
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Record name 2-cyclopentylpropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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